Targeted Synthesis of Bicyclic BET Bromodomain Inhibitors vs. Generic Pyrazole Boronic Esters
The primary differentiating factor for this compound is its mandatory role as a reactant for preparing bicyclic BET bromodomain inhibitors, a specific and high-value therapeutic target. While generic pyrazole boronic esters are versatile reagents, they lack the necessary cyanoethyl group for this application . The documented use of this specific compound in patented inhibitor syntheses confirms its non-interchangeable status; substituting it with 1H-pyrazole-4-boronic acid pinacol ester (CAS 269410-08-4) would not yield the same final compound .
| Evidence Dimension | Applicability as a building block for bicyclic BET bromodomain inhibitors |
|---|---|
| Target Compound Data | Reported as a key intermediate/reactant for this specific inhibitor class |
| Comparator Or Baseline | 1H-pyrazole-4-boronic acid pinacol ester (CAS 269410-08-4) or 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 761446-44-0) |
| Quantified Difference | Not reported as intermediates for bicyclic BET inhibitors; they cannot be directly used in these patented syntheses. |
| Conditions | Synthesis of bicyclic compounds as per patent literature (e.g., US20170182029) and chemical supplier descriptions . |
Why This Matters
For procurement in BET inhibitor projects, this compound is the only valid choice among pyrazole boronic esters to avoid synthetic dead-ends and directly access patented chemical space.
